molecular formula C12H12FNO2 B1335032 5-Fluoro-N,N,3-trimethyl-2-benzofurancarboxamide CAS No. 81718-71-0

5-Fluoro-N,N,3-trimethyl-2-benzofurancarboxamide

Cat. No.: B1335032
CAS No.: 81718-71-0
M. Wt: 221.23 g/mol
InChI Key: KCYBWLIJDOQDIP-UHFFFAOYSA-N
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Description

5-Fluoro-N,N,3-trimethyl-2-benzofurancarboxamide: is a synthetic organic compound with the molecular formula C12H12FNO2 and a molecular weight of 221.23 g/mol It is characterized by the presence of a fluorine atom, three methyl groups, and a benzofuran carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-N,N,3-trimethyl-2-benzofurancarboxamide typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as or .

    Amidation Reaction: The carboxylic acid group on the benzofuran core is converted to the carboxamide using reagents like and .

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalytic Processes: Employing catalysts to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-N,N,3-trimethyl-2-benzofurancarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like or .

    Reduction: Reduction reactions can be carried out using reducing agents such as or .

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

5-Fluoro-N,N,3-trimethyl-2-benzofurancarboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of novel materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-N,N,3-trimethyl-2-benzofurancarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.

    Pathway Interference: Disrupting key biochemical pathways involved in disease processes.

Comparison with Similar Compounds

  • 5-Fluoro-2-benzofurancarboxamide
  • N,N,3-trimethyl-2-benzofurancarboxamide
  • 5-Fluoro-N-methyl-2-benzofurancarboxamide

Comparison:

  • 5-Fluoro-2-benzofurancarboxamide: Lacks the additional methyl groups, which may affect its chemical reactivity and biological activity.
  • N,N,3-trimethyl-2-benzofurancarboxamide: Does not contain the fluorine atom, potentially altering its electronic properties and interactions with molecular targets.
  • 5-Fluoro-N-methyl-2-benzofurancarboxamide: Contains fewer methyl groups, which may influence its solubility and pharmacokinetic properties.

5-Fluoro-N,N,3-trimethyl-2-benzofurancarboxamide stands out due to its unique combination of fluorine and multiple methyl groups, contributing to its distinct chemical and biological properties.

Properties

IUPAC Name

5-fluoro-N,N,3-trimethyl-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2/c1-7-9-6-8(13)4-5-10(9)16-11(7)12(15)14(2)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYBWLIJDOQDIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70231283
Record name 2-Benzofurancarboxamide, 5-fluoro-N,N,3-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70231283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81718-71-0
Record name 2-Benzofurancarboxamide, 5-fluoro-N,N,3-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081718710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzofurancarboxamide, 5-fluoro-N,N,3-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70231283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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